molecular formula C21H19BrN4O2 B2732374 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 922634-93-3

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2732374
CAS No.: 922634-93-3
M. Wt: 439.313
InChI Key: KTEAXUSKMUCAJR-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of aromatic amides This compound features a bromine atom, a morpholine ring, and a pyridazine ring, making it a unique and versatile molecule in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Morpholine Substitution: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyridazine ring.

    Amidation: The final step involves the formation of the amide bond between the brominated benzene ring and the pyridazine-morpholine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide group can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, which can provide insights into its potential therapeutic applications.

    Chemical Biology: The compound is utilized as a tool to study biological pathways and mechanisms due to its ability to modulate specific molecular targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine and pyridazine rings play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(3-(6-piperidinopyridazin-3-yl)phenyl)benzamide: Similar structure with a piperidine ring instead of a morpholine ring.

    2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Similar structure with a chlorine atom instead of a bromine atom.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEAXUSKMUCAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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